![molecular formula C14H22N2O2 B2995517 N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide CAS No. 2411227-32-0](/img/structure/B2995517.png)
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide, also known as CMY-3, is a novel antibiotic that belongs to the class of extended-spectrum cephalosporins. It is a broad-spectrum antibiotic that has shown promising results against multidrug-resistant bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The purpose of
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall. This results in the lysis of the bacterial cell and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been found to have a long half-life, which allows for less frequent dosing and a more convenient dosing schedule.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its broad-spectrum activity against multidrug-resistant bacteria. This makes it a potential candidate for the treatment of infections caused by these bacteria. However, one of the limitations of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its high cost of production. This may limit its availability and use in certain settings.
Orientations Futures
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide. One direction is to explore its potential use in combination therapy with other antibiotics. This may enhance its antibacterial activity and reduce the risk of resistance development. Another direction is to investigate its potential use in the treatment of other infections, such as urinary tract infections and pneumonia. Finally, further studies are needed to evaluate its safety and efficacy in clinical trials, which will provide valuable information on its potential use in human medicine.
Conclusion:
In conclusion, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is a novel antibiotic that has shown promising results against multidrug-resistant bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which results in bacterial death. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has minimal toxicity and a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. However, its high cost of production may limit its availability and use in certain settings. Further research is needed to explore its potential use in combination therapy, the treatment of other infections, and its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the reaction of but-2-ynoic acid with 4-methylmorpholine and cyclopropylmethylamine. The reaction takes place in the presence of a catalyst and solvent under controlled conditions. The yield of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is relatively high, and the purity of the compound can be easily achieved through various purification methods.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been extensively studied for its antibacterial properties. It has shown promising results against multidrug-resistant bacteria, which makes it a potential candidate for the treatment of infections caused by these bacteria. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has also been studied for its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion in the body. These studies have provided valuable information on the optimal dosing and administration of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-14(17)16(9-12-5-6-12)11-13-10-15(2)7-8-18-13/h12-13H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRVXHSVQVYFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CC1)CC2CN(CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.